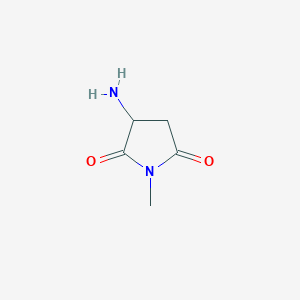

3-Amino-1-methylpyrrolidine-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7-4(8)2-3(6)5(7)9/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAOXKYXACWXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497274 | |

| Record name | 3-Amino-1-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67513-65-9 | |

| Record name | 3-Amino-1-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-1-methylpyrrolidine-2,5-dione: A Key Intermediate in Modern Drug Discovery

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary medicinal chemistry, the pyrrolidine-2,5-dione (succinimide) scaffold is a recurring motif in a multitude of biologically active agents.[1][2][3] Its rigid, five-membered ring structure provides a valuable framework for the spatial presentation of pharmacophoric elements, making it a cornerstone in the design of compounds targeting a diverse array of biological targets, including enzymes and receptors.[4] Within this important class of heterocycles, 3-Amino-1-methylpyrrolidine-2,5-dione stands out as a particularly versatile and sought-after synthetic intermediate. Its primary amine and N-methylated imide functionalities offer orthogonal handles for chemical elaboration, enabling its incorporation into complex molecular architectures.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, such as kinase inhibitors.[5] The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.

Molecular Structure and Physicochemical Properties

This compound, also known as N-methyl-α-aminosuccinimide, is a chiral molecule possessing a primary amine at the C3 position of the N-methylated succinimide ring.

Chemical Structure

The structure of this compound is characterized by a central five-membered pyrrolidine ring with two carbonyl groups at positions 2 and 5. A methyl group is attached to the nitrogen atom (N1), and a primary amino group is substituted at the chiral carbon (C3).

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available from commercial suppliers, other parameters are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₂ | [6][7] |

| Molecular Weight | 128.13 g/mol | [6] |

| CAS Number | 67513-65-9 | [6][7] |

| Appearance | Solid (form may vary) | General Knowledge |

| Purity | Typically ≥95% | [6] |

| Boiling Point (Predicted) | 276.0 ± 33.0 °C at 760 mmHg | [5] |

| Storage Conditions | Room temperature, sealed in a dry environment | [8] |

Spectroscopic Characterization

Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, this section outlines the expected spectral features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The N-methyl group (N-CH₃) would likely appear as a singlet. The protons on the pyrrolidine ring (CH and CH₂) would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling. The protons of the primary amine (NH₂) may appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms. The two carbonyl carbons (C=O) would resonate at the downfield end of the spectrum. The chiral carbon attached to the amino group (C-NH₂) and the other methylene carbon in the ring would appear in the aliphatic region, as would the N-methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: The primary amine will show one or two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

-

C=O stretching: The two carbonyl groups of the imide will exhibit strong absorption bands, typically in the range of 1700-1780 cm⁻¹. The exact position can be influenced by ring strain and conjugation.

-

N-H bending: The primary amine will also show a bending vibration around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (approximately 128.13 m/z).

-

Fragmentation: Common fragmentation pathways for such a molecule would likely involve the loss of the amino group, cleavage of the pyrrolidine ring, and loss of carbonyl groups.

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, its synthesis can be envisioned through established methods for the preparation of substituted succinimides. A plausible synthetic route could involve the following conceptual steps:

Figure 3. Conceptual role in kinase inhibitor design.

Other Therapeutic Areas

Beyond kinase inhibitors, the pyrrolidine-2,5-dione scaffold is found in compounds with a wide range of biological activities, including anticonvulsant, antidepressant, and antimicrobial properties. [1][4]The versatility of this compound as a synthetic intermediate allows for its use in the exploration of these and other therapeutic areas.

Safety and Handling

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique combination of a rigid succinimide core and a reactive primary amine makes it an ideal starting point for the synthesis of complex molecules with diverse biological activities. While there is a need for more comprehensive public data on its experimental properties and synthesis, its continued availability from commercial sources underscores its importance to the research community. As the quest for novel therapeutics continues, it is anticipated that this compound will remain a key intermediate in the development of the next generation of drugs.

References

- Wróbel, D., et al. (2011). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. European Journal of Medicinal Chemistry.

- Petković Cvetković, J., et al. (2019). Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents. Hemijska industrija.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Maji, R., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal.

-

3-Aminopyrrolidine-2,5-dione, (R)-. GSRS. (URL: [Link])

- Nagarapu, L., et al. (2013). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research.

-

This compound. MySkinRecipes. (URL: [Link])

-

This compound CAS NO.67513-65-9. LookChem. (URL: [Link])

- Nguyen, T. H. T., et al. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry.

- Yu, M., et al. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. 67513-65-9|this compound|BLD Pharm [bldpharm.com]

Physicochemical properties of alpha-amino-N-methylsuccinimide

An In-Depth Technical Guide to the Physicochemical Properties of α-Amino-N-methylsuccinimide

Abstract: This technical guide provides a comprehensive analysis of the predicted physicochemical properties of α-amino-N-methylsuccinimide, a non-proteinogenic amino acid derivative of significant interest to medicinal chemistry and drug development. While empirical data on this specific molecule is limited, this document synthesizes information from structurally analogous compounds—including α-aminosuccinimide, N-substituted succinimides, and N-methylated amino acids—to construct a robust predictive profile. We will explore the molecule's structure, stereochemistry, proposed synthetic routes, core physical and chemical properties, stability profile, and analytical methodologies. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to incorporate this novel scaffold into their work.

Introduction

The Succinimide Moiety in Medicinal Chemistry

The succinimide ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Its rigid, five-membered cyclic imide structure can act as a pharmacophore, engage in hydrogen bonding, and serve as a stable linker or a precursor to more complex heterocyclic systems. The inherent polarity and synthetic accessibility of the succinimide core make it an attractive component in the design of novel therapeutics.

The Significance of α-Amino Acids and their N-Methylated Derivatives

α-Amino acids are the fundamental building blocks of life, but their utility extends far beyond their role in proteins. Unnatural amino acids (UAAs), those not found among the 20 common proteinogenic amino acids, are increasingly vital tools in drug discovery.[1][] They offer a path to modify peptide structure, enhance stability against enzymatic degradation, and fine-tune pharmacological activity.[] N-methylation, the addition of a methyl group to the α-amino nitrogen, is a common strategy to improve pharmacokinetic properties, such as membrane permeability and metabolic stability, by reducing hydrogen bonding capacity and protecting against proteolysis.[3]

α-Amino-N-methylsuccinimide: A Hybrid Scaffold for Drug Discovery

α-Amino-N-methylsuccinimide represents a unique convergence of these valuable structural motifs. It is a constrained amino acid mimetic where the side chain is cyclized back to the backbone nitrogen, incorporating it into a succinimide ring. This structure offers a conformationally restricted scaffold that can be invaluable for probing receptor binding sites and designing peptidomimetics with predictable secondary structures.[4] Understanding its fundamental physicochemical properties is the first critical step toward unlocking its potential.

Molecular Structure and Stereochemistry

Structural Formula and Key Functional Groups

α-Amino-N-methylsuccinimide consists of a succinimide ring where the nitrogen atom is substituted with a methyl group. An amino group is attached to the α-carbon (the carbon adjacent to one of the carbonyl groups). The structure features two carbonyl groups, a tertiary amine (the ring nitrogen), and a primary α-amino group. This combination of functional groups dictates its chemical reactivity, solubility, and acid-base properties.

Chirality and Optical Properties

With the exception of glycine, all α-amino acids possess a chiral α-carbon, leading to the existence of L- and D-enantiomers.[5][6] α-Amino-N-methylsuccinimide is chiral at the α-carbon. The stereochemistry is typically derived from the starting material, such as L-aspartic acid, which would yield the (S)-enantiomer.[7][8] Like other amino acids, it is expected to be optically active, rotating the plane of polarized light.[9] The specific rotation would need to be determined empirically.

Caption: Stereoisomers of α-Amino-N-methylsuccinimide.

Synthesis and Purification

Proposed Synthetic Pathways

A practical synthesis for α-amino-N-methylsuccinimide would likely be adapted from established methods for related compounds, such as α-amino-N-phenylsuccinimide.[7][8] A robust approach starting from L-aspartic acid is proposed below.

Causality Behind Experimental Choices:

-

Starting Material: L-aspartic acid is a readily available and inexpensive chiral starting material.

-

Amino Group Protection: The α-amino group must be protected to prevent side reactions. The t-butyloxycarbonyl (BOC) group is chosen over alternatives like the benzyloxycarbonyl (Cbz) group. This is because the final deprotection step for BOC requires mild acidic conditions (e.g., trifluoroacetic acid), which are less likely to cleave the sensitive imide ring compared to the hydrogenolysis conditions required for Cbz removal.[7]

-

Cyclization: The formation of the succinimide ring is achieved via a two-step process: formation of an anhydride followed by reaction with the desired amine (methylamine) and subsequent ring closure, often promoted by a dehydrating agent like acetic anhydride.[7][8]

Caption: Proposed synthetic workflow for α-Amino-N-methylsuccinimide.

Experimental Protocol: Synthesis of L-α-Amino-N-methylsuccinimide (Predictive)

This protocol is adapted from the synthesis of the N-phenyl analog.[7]

-

Protection: Dissolve L-aspartic acid in a suitable solvent (e.g., a dioxane/water mixture). Add di-tert-butyl dicarbonate (BOC anhydride) and a base (e.g., sodium bicarbonate) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify and extract the N-BOC-L-aspartic acid.

-

Anhydride Formation: Heat the N-BOC-L-aspartic acid in acetic anhydride for approximately 30 minutes. Remove the solvent under reduced pressure to yield N-BOC-L-aspartic anhydride.

-

Amide Formation: Dissolve the anhydride in a suitable solvent (e.g., ethanol) and add an aqueous solution of methylamine. Stir until the anhydride is consumed, yielding a mixture of the α- and β-methylamides.

-

Cyclization: Heat the amide mixture with acetic anhydride on a steam bath to induce ring closure, forming N-BOC-α-amino-N-methylsuccinimide.

-

Purification (Protected Intermediate): Purify the BOC-protected succinimide using column chromatography (silica gel).

-

Deprotection: Dissolve the purified intermediate in trifluoroacetic acid (TFA) and stir at room temperature for 15-30 minutes. Remove the TFA under reduced pressure. The resulting product can be converted to the hydrochloride salt or neutralized to the free amine.

-

Final Purification: The final product can be purified by recrystallization or lyophilization.

Characterization Strategy

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the N-methyl group and the succinimide ring protons.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic C=O stretches of the imide ring (around 1700-1780 cm⁻¹) and the N-H stretches of the amino group.[7][8]

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Core Physicochemical Properties (A Predictive Analysis)

The properties of α-amino-N-methylsuccinimide are predicted based on the known characteristics of amino acids and succinimide derivatives.[6][9]

| Property | Predicted Value / Characteristic | Rationale |

| Physical State | Colorless, crystalline solid.[6] | Typical for amino acids and their derivatives. |

| Melting Point | High, likely >200 °C (with decomposition).[6] | Zwitterionic character leads to strong intermolecular forces similar to inorganic salts. |

| Solubility | Soluble in water; insoluble in nonpolar organic solvents like hexane or ether.[9] | The presence of polar amino and carbonyl groups facilitates dissolution in polar solvents. |

| Zwitterionic Nature | Exists as a zwitterion (dipolar ion) at neutral pH.[5] | Contains both an acidic imide proton (or carboxylate precursor) and a basic amino group. |

| pKa Values (Estimated) | pKa₁ (α-amino group) ≈ 5.5 - 6.5; pKa₂ (imide N-H) ≈ 8.5 - 9.5. | Based on the measured pKa values for L-amino-succinimide (amino pKa = 5.9, imide pKa = 9.0).[10] The N-methyl group on the imide nitrogen removes the imide proton as an acidic site. Therefore, only the α-amino group's pKa is relevant for titration. |

| Isoelectric Point (pI) | Estimated to be around (pKa₁ + pKa₂)/2 if both groups were present and ionizable. Given the structure, the pI will be determined primarily by the α-amino group's pKa and the overall molecule's charge. | The pI is the pH at which the molecule has no net charge. |

Stability and Degradation Profile

Susceptibility to Hydrolysis

The primary degradation pathway for this molecule is expected to be hydrolysis of the succinimide ring. The parent compound, α-aminosuccinimide, is known to be relatively unstable, hydrolyzing in aqueous solution to a mixture of asparagine and isoasparagine.[8] A similar pathway is anticipated for the N-methyl derivative. The reaction is catalyzed by both acid and base.

Trustworthiness of Protocols: To ensure the integrity of experimental results, solutions of α-amino-N-methylsuccinimide should be prepared fresh and maintained at a neutral or slightly acidic pH and low temperature to minimize hydrolysis.[11] Lyophilized storage is recommended for long-term stability.[11]

Caption: Primary degradation pathway via hydrolysis.

Potential for Racemization

Like many amino acid derivatives, racemization (the conversion of one enantiomer into an equal mixture of both) can occur, particularly under basic conditions.[11] This is a critical consideration during synthesis and in formulation studies to maintain chiral purity.

Recommended Storage Conditions

To minimize degradation, the compound should be stored as a lyophilized powder at -20°C or below, protected from moisture and atmospheric oxygen.[11] Solutions should be prepared fresh, used promptly, and stored frozen in single-use aliquots to avoid repeated freeze-thaw cycles.[11]

Analytical Methodologies

Accurate quantification and characterization require robust analytical methods.

Chromatographic Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. Due to the high polarity of the molecule, derivatization is often necessary to achieve good retention and sensitivity.[12][13]

Detailed Protocol: HPLC-UV/Vis Analysis via Pre-column Derivatization with Ninhydrin

This protocol provides a self-validating system for quantification.

-

Standard Preparation: Prepare a stock solution of α-amino-N-methylsuccinimide of known concentration in a suitable buffer (e.g., pH 7.0 phosphate buffer). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dilute the unknown sample to fall within the range of the calibration curve.

-

Derivatization:

-

To 100 µL of each standard or sample, add 100 µL of a ninhydrin reagent solution.

-

Heat the mixture in a boiling water bath for 15 minutes to allow for color development (Ruhemann's purple).[9]

-

Cool the mixture rapidly and dilute with a suitable solvent (e.g., 50% ethanol) to a final volume of 1 mL.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% TFA in water and (B) 0.1% TFA in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at 570 nm.[9]

-

Injection Volume: 20 µL.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample by interpolation from this curve. The linearity of the calibration curve validates the quantitative aspect of the method.

Applications in Research and Drug Development

Role as a Constrained Amino Acid Mimetic

The rigid structure of α-amino-N-methylsuccinimide makes it an excellent tool for peptidomimetic design. By replacing a standard amino acid with this analog, researchers can lock the peptide backbone into a specific conformation, which can lead to enhanced receptor affinity and selectivity.[4]

Potential as a Building Block in Peptidomimetics

Incorporating this UAA into peptide sequences could confer resistance to peptidases, thereby increasing the in vivo half-life of peptide-based drugs.[1] The N-methyl group further enhances this metabolic stability.[3]

Use as a Prodrug Moiety

Amino acids are frequently used as promoieties to improve the absorption of drugs with poor membrane permeability, often by targeting amino acid or peptide transporters in the intestine.[14] The unique structure of α-amino-N-methylsuccinimide could be explored as a novel carrier for targeted drug delivery.

Conclusion

α-Amino-N-methylsuccinimide is a promising, albeit understudied, molecular scaffold. Based on a predictive analysis grounded in the known properties of its structural components, it is expected to be a water-soluble, crystalline, chiral compound with a high melting point. Its primary liability is hydrolytic instability, a factor that must be carefully managed in both synthetic and formulation contexts. The proposed synthetic and analytical protocols provide a clear path for researchers to produce, purify, and quantify this molecule, paving the way for its exploration in modern drug discovery as a constrained peptidomimetic and a novel building block for advanced therapeutics.

References

- Z. Muhi-Eldeen, et al. (2015). SYNTHESIS AND CHARACTERIZATION OF α-AMINO-N-PHENYL SUCCINIMIDE AS PRECURSOR FOR CORRESPONDING THIONIMIDES. European Journal of Pharmaceutical and Medical Research, 2(7), 74-86.

- (2015). SYNTHESIS AND CHARACTERIZATION OF -AMINO-N-PHENYL SUCCINIMIDE AS PRECURSOR FOR CORRESPONDING THIONIMIDES.

- R. W. Holley, et al. (Date not available). Synthesis of L-Amino-succinimide. SciSpace.

- (Date not available). Synthetic Preparation of N-Methyl-?-amino Acids.

- (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.

- (Date not available). Analytical Methods for Amino Acids. Shimadzu.

- (Date not available). Process for producing n-methyl succinimide.

- (Date not available). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.

- (Date not available). Unnatural amino acids in drug discovery.

- (Date not available). Amino Acids Analysis. FUJIFILM Wako Chemicals.

- (Date not available).

- (Date not available). Unnatural Amino Acids in Drug Discovery. BOC Sciences.

- (2022). A rapid and robust method for amino acid quantification using a simple N-hydroxysuccinimide ester derivatization and liquid chromatography-ion mobility-mass spectrometry. PubMed.

- (Date not available). Amino Acids in the Development of Prodrugs. MDPI.

- (Date not available). Amino acids Physical and Chemical Properties.

- (2022).

- (Date not available). PROPERTIES OF AMINO ACIDS A. Isomerism.

- (2022). 18.1: Properties of Amino Acids. Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. storage.googleapis.com [storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. biotechnologymcq.com [biotechnologymcq.com]

- 10. scispace.com [scispace.com]

- 11. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 12. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. A rapid and robust method for amino acid quantification using a simple N-hydroxysuccinimide ester derivatization and liquid chromatography-ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amino Acids in the Development of Prodrugs [mdpi.com]

An In-Depth Technical Guide to 3-Amino-1-methylpyrrolidine-2,5-dione (CAS 67513-65-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-amino-1-methylpyrrolidine-2,5-dione, a vital heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and, most critically, its application as a versatile scaffold in the design and development of novel therapeutic agents. This document is intended to be a practical resource, blending established scientific principles with actionable insights for laboratory application.

Chemical Identity and Nomenclature

The compound registered under CAS number 67513-65-9 is unequivocally identified as this compound. This succinimide derivative is a cornerstone for the synthesis of a multitude of biologically active molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 67513-65-9 |

| IUPAC Name | This compound |

| Synonyms | 2,5-Pyrrolidinedione, 3-amino-1-methyl-; N'-Methyl-DL-asparaginimide; 1-methyl-3-aminopyrrolidine-2,5-dione; alpha-amino-N-methylsuccinimide[1][2] |

| Molecular Formula | C₅H₈N₂O₂[3] |

| Molecular Weight | 128.13 g/mol [1] |

| SMILES | CN1C(=O)CC(C1=O)N |

| InChI Key | MAAOXKYXACWXIW-UHFFFAOYSA-N[4] |

Physicochemical and Spectroscopic Data

Understanding the fundamental properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for the development of robust analytical methods.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Predicted Boiling Point | 276.0 ± 33.0 °C | [5] |

| Predicted Density | 1.276 ± 0.06 g/cm³ | [5] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [2] |

-

¹H NMR: Protons on the pyrrolidine ring would likely appear as multiplets in the aliphatic region, with a distinct singlet for the N-methyl group. The chemical shift of the amino and alpha-amino protons would be dependent on the solvent and concentration.

-

¹³C NMR: Carbonyl carbons would exhibit characteristic downfield shifts. Signals for the aliphatic carbons of the ring and the N-methyl carbon would appear in the upfield region.

-

IR Spectroscopy: Key absorbances would include strong C=O stretching bands for the imide functionality, and N-H stretching for the primary amine. C-H stretching and bending vibrations for the aliphatic portions of the molecule would also be present.

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 128, with fragmentation patterns corresponding to the loss of functional groups.

Synthesis and Manufacturing

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented, its structure suggests a logical synthetic pathway. A plausible approach involves the cyclization of an appropriate N-methylated aspartic acid derivative.

Conceptual Synthetic Workflow

A likely synthetic route would involve the following key transformations:

-

N-methylation of Aspartic Acid: This could be achieved through various methods, such as reductive amination of a suitable keto-acid precursor with methylamine, or direct alkylation of an aspartic acid derivative.

-

Amide Formation and Cyclization: The resulting N-methyl aspartic acid derivative would then be activated, for example, by conversion to an acid chloride or through the use of coupling agents, followed by intramolecular cyclization to form the succinimide ring. The introduction of the 3-amino group could be achieved through various synthetic strategies, potentially involving a protected amino group throughout the synthesis that is deprotected in the final step.

Diagram 1: Conceptual Synthetic Pathway

Sources

- 1. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 2. 67513-65-9|this compound|BLD Pharm [bldpharm.com]

- 3. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

3-Amino-1-methylpyrrolidine-2,5-dione molecular weight and formula

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1-methylpyrrolidine-2,5-dione, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its fundamental chemical properties, including molecular weight and formula, and presents a validated synthesis protocol. Furthermore, it covers essential safety and handling procedures, spectroscopic characterization data, and its applications in modern drug discovery, particularly as a key building block for targeted therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction

This compound, also known as 3-amino-N-methylsuccinimide, is a vital intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a chiral center and multiple reactive sites—a primary amine and a cyclic imide—makes it a versatile scaffold for creating diverse chemical libraries. This guide aims to provide a detailed technical resource for scientists working with this compound, consolidating critical data and methodologies to ensure safe, efficient, and reproducible research. The inherent functionalities of this molecule have led to its use in the development of nitrogen-containing heterocycles, which are prominent motifs in many biologically active compounds, including kinase inhibitors for neurological and inflammatory conditions.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂O₂ | [3][4][5][6] |

| Molecular Weight | 128.13 g/mol | [3][4][5][6] |

| CAS Number | 67513-65-9 | [3][4][5][6] |

| IUPAC Name | This compound | ChemScene |

| Appearance | Solid (predicted) | [N/A] |

| Boiling Point | 276.0 ± 33.0 °C (Predicted) | [2] |

| Density | 1.276 ± 0.06 g/cm³ (Predicted) | [2] |

| InChI Key | MAAOXKYXACWXIW-UHFFFAOYSA-N | [5] |

Synthesis Protocol: Aza-Michael Addition

The synthesis of 3-aminopyrrolidine-2,5-dione derivatives is efficiently achieved through a mechanochemical aza-Michael addition.[7] This method offers a solvent-free, environmentally conscious alternative to traditional solvent-based reactions. The general principle involves the addition of a primary amine to an N-substituted maleimide.

Rationale for Method Selection

The aza-Michael addition is a highly efficient and atom-economical reaction for forming carbon-nitrogen bonds. The use of mechanochemistry, such as ball-milling, can enhance reaction rates and yields while minimizing solvent waste, aligning with the principles of green chemistry.[7] This approach is particularly advantageous for its simplicity and the ability to generate the desired product in high purity.

Experimental Workflow

Caption: Mechanochemical synthesis workflow for 3-aminopyrrolidine-2,5-dione derivatives.

Detailed Step-by-Step Methodology

-

Reactant Preparation: In a typical procedure, equimolar amounts of N-methylmaleimide and the desired primary amine are used.

-

Mechanochemical Reaction: The reactants are placed in a milling vessel (e.g., a stainless steel jar with stainless steel balls). The milling is carried out at ambient temperature for a specified duration, which can range from minutes to hours depending on the specific reactants and milling conditions.

-

Product Isolation: After the reaction is complete, the solid product is removed from the milling jar.

-

Purification: The crude product can be purified by standard laboratory techniques such as recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).[7]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on its structure and data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-CH₃ | ~2.9 - 3.1 | Singlet (s) | The methyl group attached to the nitrogen of the imide. |

| CH₂ | ~2.6 - 2.9 | Multiplet (m) | The diastereotopic protons of the methylene group in the pyrrolidine ring. |

| CH-NH₂ | ~3.8 - 4.2 | Multiplet (m) | The methine proton at the chiral center. |

| NH₂ | ~1.5 - 3.0 | Broad Singlet (br s) | The chemical shift can vary significantly with solvent and concentration.[8] |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.[9][10][11]

¹³C NMR Spectroscopy

Carbon NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| N-CH₃ | ~25 |

| CH₂ | ~35 |

| CH-NH₂ | ~50 |

| C=O | ~175 - 180 |

Note: Predicted chemical shifts are based on typical values for aminosuccinimide structures.

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3250 | Medium |

| C-H Stretch (Alkane) | 3000 - 2850 | Medium |

| C=O Stretch (Imide) | ~1770 and ~1700 | Strong |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

The two distinct carbonyl stretching bands are characteristic of the cyclic imide functionality.[12]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is based on available safety data for this compound and related structures.

GHS Hazard Information

-

Pictograms:

-

Signal Word: Warning[13]

-

Hazard Statements:

Precautionary Statements

-

Prevention:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.[15]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[15]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[15]

-

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[16] Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[16]

-

Storage: Store in a tightly closed container in a cool, dry place.[4] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its utility stems from the presence of a primary amine that can be readily functionalized, and a stable succinimide core that is often found in biologically active molecules.

Kinase Inhibitors

The pyrrolidine-2,5-dione scaffold is a common feature in a number of kinase inhibitors. The amino group provides a convenient handle for introducing substituents that can interact with specific residues in the kinase active site, leading to potent and selective inhibition.

Synthesis of Heterocyclic Compounds

The reactivity of the amino group allows for the construction of more complex heterocyclic systems through cyclization reactions. These resulting scaffolds are of great interest in medicinal chemistry due to their diverse pharmacological activities.

Conclusion

This compound is a compound with significant potential in organic synthesis and drug discovery. This technical guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, characteristic spectroscopic data, and essential safety information. By leveraging the information presented herein, researchers can confidently and safely utilize this versatile building block in their scientific endeavors.

References

-

ResearchGate. (n.d.). (A) Preparation of N‐substituted maleimides from maleic anhydrides and.... Retrieved from [Link]

- Google Patents. (n.d.). EP0403240A1 - Preparation process of N-substituted maleimides.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Retrieved from [Link]

- Google Patents. (n.d.). WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.

-

Tedia. (2011, December 7). Safety Data Sheet. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Stoffenmanager. (n.d.). GHS hazard pictograms. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

-

UCLA. (n.d.). IR Chart. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Michigan State University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Science Ready. (2021, July 6). Infrared Spectroscopy: Key Features of Organic Functional Groups // HSC Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

-

UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

-

LookChem. (n.d.). This compound CAS NO.67513-65-9. Retrieved from [Link]

-

PubMed. (2023, October 24). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound [myskinrecipes.com]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. 67513-65-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 7. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 9. compoundchem.com [compoundchem.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. elearning.uniroma1.it [elearning.uniroma1.it]

- 13. chemscene.com [chemscene.com]

- 14. GHS hazard pictograms [stoffenmanager.com]

- 15. biosynth.com [biosynth.com]

- 16. uni-muenster.de [uni-muenster.de]

Spectroscopic Characterization of 3-amino-1-methylpyrrolidine-2,5-dione: A Technical Guide

This guide provides a detailed technical analysis of the spectroscopic data for 3-amino-1-methylpyrrolidine-2,5-dione. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous structures with established spectroscopic principles to offer a comprehensive characterization of this heterocyclic compound.

Introduction

This compound, a derivative of the succinimide ring system, presents a molecule of interest in medicinal chemistry and organic synthesis. The succinimide core is a privileged scaffold in various biologically active compounds.[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and structural elucidation in various experimental settings. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Physicochemical Properties

The foundational step in spectroscopic analysis is understanding the molecule's physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C5H8N2O2 | [2][3] |

| Molecular Weight | 128.13 g/mol | [2][3] |

| IUPAC Name | This compound | |

| CAS Number | 67513-65-9 | [2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below. These predictions are based on the analysis of structurally similar compounds, such as succinimide and its N-substituted derivatives.[4][5][6]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal four distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-CH₃ | ~2.9 - 3.1 | Singlet (s) | 3H | The methyl protons are deshielded by the adjacent nitrogen atom of the imide. |

| -CH₂- | ~2.7 - 2.9 | Multiplet (m) | 2H | The methylene protons are diastereotopic and will likely appear as a complex multiplet due to coupling with the adjacent chiral proton. |

| -CH(NH₂) | ~4.0 - 4.3 | Doublet of doublets (dd) or Triplet (t) | 1H | This methine proton is deshielded by the adjacent amino group and carbonyl group. The multiplicity will depend on the coupling with the neighboring methylene protons. |

| -NH₂ | ~1.5 - 3.0 | Broad singlet (br s) | 2H | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| N-CH₃ | ~25 | The N-methyl carbon is a typical aliphatic carbon attached to a nitrogen. |

| -CH₂- | ~35 | The methylene carbon in the five-membered ring. |

| -CH(NH₂) | ~50 | The methine carbon is shifted downfield due to the attached amino group. |

| C=O (imide) | ~175 - 180 | The carbonyl carbons of the imide are significantly deshielded and appear at a characteristic downfield shift.[4] |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for structural verification.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is particularly useful for assigning quaternary carbons and confirming the overall structure.

-

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective method for identifying functional groups within a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3400 - 3200 | N-H (amine) | Symmetric & Asymmetric Stretching | Medium, often two bands |

| 2950 - 2850 | C-H (aliphatic) | Stretching | Medium to weak |

| 1770 - 1700 | C=O (imide) | Asymmetric & Symmetric Stretching | Strong, typically two bands |

| 1650 - 1550 | N-H (amine) | Bending (Scissoring) | Medium |

| 1450 - 1350 | C-N | Stretching | Medium |

The presence of two distinct carbonyl stretching bands is a hallmark of the succinimide ring. The N-H stretching and bending vibrations will confirm the presence of the primary amine group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and assign the major absorption bands to their corresponding functional groups.

-

Caption: General workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 128, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of the amino group (-NH₂) resulting in a fragment at m/z = 112.

-

Cleavage of the N-methyl group (-CH₃) leading to a fragment at m/z = 113.

-

Ring fragmentation leading to various smaller charged species. The fragmentation of the succinimide ring is well-documented and can lead to characteristic ions.

-

For a less destructive ionization method like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 129.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information and compare it with predicted fragmentation pathways.

-

Caption: General workflow for mass spectrometry data acquisition and analysis.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. While experimental data for this specific molecule is not widely published, a robust and accurate interpretation of its spectral features can be derived from the well-established spectroscopic behavior of its structural analogs. The protocols and predictive data outlined in this guide provide a solid framework for the successful identification and structural elucidation of this compound in a research and development setting.

References

-

Human Metabolome Database. (2021). Metabocard for 3-Hydroxy-1-methylpyrrolidine-2,5-dione (HMDB0245148). Retrieved from [Link]

-

Schubert, M., et al. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Analytical Chemistry, 89(22), 12297-12304. Retrieved from [Link]

-

ResearchGate. (2017). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Retrieved from [Link]

-

Schubert, M. (n.d.). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Retrieved from [Link]

- Google Patents. (n.d.). Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors.

-

NMR-BIO. (n.d.). Isotope - labeled amino acids and compounds for NMR studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolidine-2,5-dione. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 1-methyl-3-pyrrolidinol.

-

ResearchGate. (2007). 1-Methoxypyrrolidine-2,5-dione. Retrieved from [Link]

-

ResearchGate. (2020). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 3-AMINOPYRROLIDINE-2,5-DIONE, (R)-. Retrieved from [Link]

-

White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Retrieved from [Link]

-

ResearchGate. (2016). IR spectroscopy of N-methylpyrrolidine product in current work (red.... Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1-methylpyrrolidin-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Pyrrolidinedione, 1-methyl-. Retrieved from [Link]

-

LookChem. (n.d.). This compound CAS NO.67513-65-9. Retrieved from [Link]

Sources

- 1. Pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 67513-65-9|this compound|BLD Pharm [bldpharm.com]

- 4. Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. marioschubert.ch [marioschubert.ch]

The Succinimide Core: A Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide to the Discovery, History, and Applications of N-Methylsuccinimide Derivatives

Abstract

The N-methylsuccinimide scaffold, a seemingly simple five-membered cyclic imide, has proven to be a remarkably versatile building block in the landscape of chemical and biomedical sciences. Its journey, from early investigations into anticonvulsant therapies to its current role in the development of novel anticancer agents and advanced polymers, highlights a rich history of scientific inquiry and innovation. This technical guide provides a comprehensive overview of the discovery, historical development, and diverse applications of N-methylsuccinimide and its derivatives. We will delve into the seminal moments that established the importance of this chemical entity, explore its multifaceted roles in medicinal chemistry, and detail the synthetic methodologies that have enabled its widespread use. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the enduring legacy and future potential of the N-methylsuccinimide core.

The Genesis of a Scaffold: From Serendipity to Systematic Discovery in Epilepsy

The story of N-methylsuccinimide derivatives is intrinsically linked to the search for effective treatments for epilepsy. The mid-20th century marked a pivotal period in this endeavor, moving from serendipitous discoveries to more systematic approaches to drug development.

The Pre-succinimide Era: A Landscape of Limited Options

Early treatments for epilepsy were largely based on chance observations. The use of potassium bromide in the 19th century, followed by the discovery of phenobarbital's anticonvulsant properties in 1912, represented the first significant pharmacological interventions. However, these early drugs were often associated with significant side effects and were not effective for all seizure types.

The Rise of Screening Programs and the Emergence of Succinimides

The tide began to turn with the establishment of systematic screening programs for anticonvulsant drugs. These programs utilized animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, to identify compounds with potential therapeutic efficacy. It was through these rigorous screening efforts that the anticonvulsant properties of the succinimide class of compounds were first identified.

One of the most significant breakthroughs was the discovery of ethosuximide , an N-methylsuccinimide derivative, in the 1950s. It received FDA approval in 1960 and proved to be particularly effective in treating "petit mal" or absence seizures, a type of epilepsy common in children. This discovery solidified the importance of the succinimide scaffold in medicinal chemistry and spurred further research into its derivatives.

The Anticonvulsant Powerhouse: Mechanism of Action and Structure-Activity Relationships

The enduring success of succinimide derivatives as anticonvulsants lies in their specific mechanism of action and the well-defined relationship between their structure and activity.

Targeting T-type Calcium Channels

Succinimide anticonvulsants are understood to exert their therapeutic effect primarily by inhibiting low-voltage-activated, or T-type, calcium channels in thalamic neurons. These channels play a crucial role in the generation of the characteristic spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures. By blocking these channels, succinimides reduce the abnormal, rhythmic electrical activity in the brain that leads to these seizures.

Signaling Pathway: Inhibition of T-type Calcium Channels by Succinimides

Caption: Inhibition of T-type calcium channels in thalamic neurons by succinimide derivatives.

Structure-Activity Relationship (SAR) of Anticonvulsant Succinimides

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For succinimide anticonvulsants, key structural features have been identified that influence their efficacy:

-

Substitution at the 3-position: The nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring is critical for activity.

-

N-methylation: N-methylation of the succinimide ring has been shown to modulate activity against different types of seizures. For instance, N-methylation can decrease activity against electroshock-induced seizures while increasing activity against chemically induced convulsions.

Beyond Epilepsy: The Expanding Therapeutic Horizon of N-Methylsuccinimide Derivatives

While their role in epilepsy is well-established, the therapeutic potential of N-methylsuccinimide derivatives extends far beyond anticonvulsant activity. Researchers are actively exploring their utility in a range of other diseases.

Anticancer Activity

Several studies have highlighted the potential of succinimide derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including leukemia and cervical cancer cells. The proposed mechanisms of action are diverse and include the activation of stress signaling pathways and the induction of apoptosis. For example, certain maleimide-succinimide derivatives have been investigated as potential agents against breast cancer.

Enzyme Inhibition

The succinimide scaffold has also been identified as a promising framework for the design of enzyme inhibitors. Derivatives have been synthesized and evaluated for their ability to inhibit a variety of enzymes, including:

-

Acetylcholinesterase (AChE): Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Succinimide derivatives have been investigated as potential AChE inhibitors.

-

Other Enzymes: Research has also explored the potential of succinimide derivatives to inhibit other enzymes like α-amylase and α-glucosidase, which are relevant targets for the management of diabetes.

N-Methylsuccinimide in Materials Science: A Building Block for Advanced Polymers

The utility of the N-methylsuccinimide core is not limited to the realm of medicine. Its unique chemical structure makes it a valuable component in the synthesis of advanced polymers. N-methylsuccinimide can be incorporated as a monomer or comonomer to enhance the thermal stability and mechanical properties of various polymers.

Synthetic Methodologies: Crafting the Succinimide Core

The widespread application of N-methylsuccinimide derivatives has been made possible by the development of efficient and versatile synthetic methods.

Classical Synthesis of N-Methylsuccinimide

A common and straightforward method for the synthesis of N-methylsuccinimide involves the reaction of succinic anhydride with methylamine hydrochloride. This reaction can be carried out under microwave irradiation, which significantly reduces the reaction time.

Experimental Protocol: Microwave-Assisted Synthesis of N-Methylsuccinimide

Materials:

-

Succinic anhydride (4.0 mmol)

-

Methylamine hydrochloride (4.5 mmol)

-

Ethyl acetate

-

Anhydrous sodium sulphate

-

n-hexane

Procedure:

-

Combine succinic anhydride and methylamine hydrochloride in a 25 ml round-bottomed flask.

-

Place the flask in a microwave reactor fitted with a condenser.

-

Irradiate the mixture at 110°C with an energy input of 900 W for 1 minute.

-

Allow the reaction mixture to cool to room temperature.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulphate and concentrate under reduced pressure.

-

Purify the crude product by crystallization with n-hexane to yield pure N-methylsuccinimide.

Synthesis of N-Arylsuccinimides

A general and efficient one-pot method for the synthesis of N-arylsuccinimides utilizes zinc powder and acetic acid. This "green" approach offers several advantages, including the use of readily available and inexpensive reagents, mild reaction conditions, and a simple work-up procedure.

Experimental Protocol: One-Pot Synthesis of N-Arylsuccinimides

Materials:

-

Substituted aromatic amine (0.040 mole)

-

Succinic anhydride (0.044 mole)

-

Acetic acid (35 mL)

-

Zinc powder (2 mole)

-

Crushed ice

-

Aqueous sodium bicarbonate solution

-

Ethyl alcohol

Procedure:

-

Dissolve the aromatic amine in acetic acid.

-

Add succinic anhydride at once with vigorous stirring and continue stirring for 10 minutes at room temperature.

-

Add zinc powder to the reaction mixture. The temperature will increase to approximately 55°C.

-

Stir the reaction mixture for an additional 1.5 hours at 55°C.

-

Allow the mixture to cool to room temperature and filter to remove unreacted zinc.

-

Pour the filtrate onto crushed ice.

-

Filter the separated solid and wash with water.

-

Transfer the solid to an aqueous solution of sodium bicarbonate and stir for 10 minutes.

-

Filter the solid and wash with water.

-

Purify the product by recrystallization from ethyl alcohol.

Table 1: Comparison of Synthetic Methodologies for N-Substituted Succinimides

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

| Microwave-Assisted Synthesis | Succinic anhydride, Amine hydrochloride | Microwave irradiation | Rapid reaction times, High yields | Requires specialized equipment |

| One-Pot "Green" Synthesis | Succinic anhydride, Amine, Zinc, Acetic acid | Mild heating | Inexpensive reagents, Simple work-up, Environmentally friendly | May not be suitable for all substrates |

| Polyphosphate Ester (PPE) Method | Succinic anhydride, Amine, PPE | Refluxing in chloroform | Mild dehydration conditions | Requires removal of PPE during work-up |

The N-Methylsuccinimide Story Continues: A Metabolite of Industrial Importance

Interestingly, the significance of N-methylsuccinimide has also been highlighted through its role as a major metabolite of N-methyl-2-pyrrolidone (NMP). NMP is a widely used industrial solvent, and the detection of N-methylsuccinimide in plasma and urine serves as a critical biomarker for monitoring human exposure to this solvent. This metabolic link underscores the biological relevance of the N-methylsuccinimide structure and has likely contributed to the continued interest in its derivatives.

Metabolic Pathway of N-Methyl-2-Pyrrolidone (NMP)

Caption: Metabolic conversion of NMP to N-methylsuccinimide.

Conclusion and Future Perspectives

The journey of N-methylsuccinimide and its derivatives from a cornerstone of anticonvulsant therapy to a versatile scaffold in diverse areas of chemical and biomedical research is a testament to its enduring importance. The continuous exploration of new synthetic methodologies and the investigation of novel biological activities ensure that the story of the succinimide core is far from over. Future research will likely focus on refining the structure-activity relationships for various therapeutic targets, developing more potent and selective derivatives, and expanding their applications in materials science. The N-methylsuccinimide scaffold, with its rich history and promising future, will undoubtedly continue to be a source of inspiration and innovation for scientists and researchers for years to come.

References

- A review on analytical aspects of ethosuximide: An antiepileptic drug.

- Ethosuximide was discovered in the 1950's. It was given FDA Approval in the year 1960. Ethosuximide is a medication that is categorized as an anticonvulsant.

- One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences.

- Synthesis of derivatives of N-methyl-2-phenylsuccinimide involving a lithium salt condensation and a novel application of the Mannich reaction. Potential anticonvulsant agents. Journal of Pharmaceutical Sciences. 1968 Mar;57(3):384-9.

- New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells.

- Succinimides and phthalimides offer a wide range of chemical and biological applications. They are also very important from a therapeutic perspective, as they are used as drugs (for example, anticonvulsant–ethosuximide) or tested as drug candidates. These derivatives show antifungal, antibacterial, antidepressant, or analgesic activities. Several reports describe the antitumor activity of succinimides and phthalimides.

The Pyrrolidine-2,5-dione Motif: A Cornerstone of Biological Activity and Bioconjugation

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine-2,5-dione, commonly known as the succinimide ring, is a five-membered heterocyclic motif that has emerged as a "privileged scaffold" in medicinal chemistry and a cornerstone of bioconjugation technologies.[1][2] Its deceptively simple structure belies a remarkable versatility, underpinning the therapeutic efficacy of a wide array of drugs and enabling the precise construction of complex biomolecular conjugates. This technical guide provides an in-depth exploration of the biological significance of the pyrrolidine-2,5-dione ring system, from its foundational role in established pharmaceuticals to its cutting-edge applications in the development of targeted therapies and diagnostic agents. For drug development professionals, understanding the physicochemical properties and reactivity of this scaffold is paramount for designing novel therapeutics with improved efficacy and metabolic stability.[3] For researchers in chemical biology, the maleimide variant of this ring system offers a robust and highly specific tool for protein modification and the assembly of antibody-drug conjugates (ADCs).[4] This guide will delve into the rich pharmacology of succinimide-based compounds, the nuanced chemistry of maleimide bioconjugation, and the practical methodologies that leverage this remarkable chemical entity.

The Pyrrolidine-2,5-dione Core: A Pharmacophore of Diverse Therapeutic Action

The pyrrolidine-2,5-dione ring is a recurring structural motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[5][6] Its prevalence in medicinal chemistry stems from its ability to serve as a rigid scaffold for the precise spatial orientation of pharmacophoric substituents, its favorable physicochemical properties contributing to drug-likeness, and its capacity for critical interactions with biological targets.[7][8]

Anticonvulsant Activity: A Classic Example

The most well-established therapeutic application of the succinimide scaffold is in the management of absence seizures.[9] Drugs like ethosuximide, phensuximide, and methsuximide are cornerstones in the treatment of this form of epilepsy.[10]

Mechanism of Action: Ethosuximide (3-ethyl-3-methyl-pyrrolidine-2,5-dione) exerts its anticonvulsant effect by inhibiting low-threshold T-type calcium channels in thalamocortical neurons.[11][12] These channels are implicated in generating the characteristic 3 Hz "spike-and-wave" discharges observed in absence seizures.[12] By blocking these channels, ethosuximide disrupts this aberrant oscillatory activity, thereby increasing the seizure threshold.[11][13] The substitution at the C3 position of the succinimide ring is crucial for this activity, as unsubstituted succinimide itself is inactive.[1]

Caption: Mechanism of Ethosuximide Action.

A Scaffold for Broad-Spectrum Bioactivity

Beyond its anticonvulsant properties, the pyrrolidine-2,5-dione ring system is a versatile scaffold for the development of agents with a wide range of therapeutic applications.[5] Medicinal chemists have successfully synthesized and isolated derivatives with potent anti-inflammatory, antitumor, antimicrobial, and enzyme-inhibiting properties.[1][5]

| Biological Activity | Example Application/Target | Key Structural Features |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) enzymes.[14] | N-substituted aryl and cycloalkyl groups.[14] |

| Antitumor | Cytotoxicity in leukemia and cervical cancer cells; induction of apoptosis.[15] | Fused polycyclic structures, functionalized side chains.[15] |

| Antimicrobial | Activity against Gram-negative bacteria.[16][17] | Fused dibenzobarrelene backbone, azo derivatives.[18] |

| Enzyme Inhibition | Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition for potential Alzheimer's treatment.[3][19] | Varied substitutions on the succinimide ring.[3] |

The modular nature of the succinimide ring allows for systematic structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity for specific biological targets.[7] For instance, in the development of anticonvulsants, SAR analysis has shown that the nature of the substituent at the 3-position of the ring strongly influences the pharmacological profile.[7]

The Maleimide Functional Group: A Bioorthogonal Chemistry Workhorse

A key derivative of the pyrrolidine-2,5-dione is maleimide, which contains a carbon-carbon double bond within the ring. This feature transforms the scaffold into a highly reactive Michael acceptor, making it an invaluable tool in chemical biology and drug development for bioconjugation.[][21]

Thiol-Maleimide Michael Addition: The Gold Standard for Cysteine Modification

The reaction between a maleimide and a thiol (sulfhydryl) group, typically from a cysteine residue in a protein, is one of the most widely used methods for site-selective bioconjugation.[4][22] This reaction proceeds via a Michael addition to form a stable thioether bond (a thiosuccinimide product).[4]

Causality behind Experimental Choices:

-

pH Control: The thiol-maleimide reaction is highly efficient and chemoselective for thiols at a pH range of 6.5-7.5.[4] Below this range, the reaction rate decreases as the thiol is protonated. Above this range, competing hydrolysis of the maleimide ring becomes significant, and reaction with amines (e.g., lysine residues) can occur.[22] Therefore, maintaining the pH within this optimal window is critical for achieving high yields and specificity.

-

Solvent Choice: The reaction proceeds efficiently in aqueous buffers, which is ideal for biomolecules. Polar organic solvents like DMSO can also be used.[4]

-

Absence of Amines and Thiols: Reaction buffers should be free of extraneous primary and secondary amines or thiols, which would compete with the target molecule for reaction with the maleimide.[22]

Caption: Thiol-Maleimide Bioconjugation Workflow.

Applications in Advanced Therapeutics: Antibody-Drug Conjugates (ADCs)

Maleimide chemistry is a cornerstone in the construction of ADCs, a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells.[4] In this application, a highly toxic drug (payload) is linked to a monoclonal antibody that specifically recognizes a tumor-associated antigen.

Workflow for ADC Synthesis using Maleimide Linkers:

-

Antibody Preparation: The antibody's interchain disulfide bonds are partially reduced to generate free cysteine thiol groups.

-

Linker-Payload Conjugation: A maleimide-functionalized linker-payload construct is synthesized.

-

Conjugation Reaction: The maleimide-linker-payload is reacted with the reduced antibody under controlled pH conditions (6.5-7.5).

-

Purification: The resulting ADC is purified to remove unconjugated drug and antibody.

An example of a marketed ADC utilizing this technology is Adcetris® (brentuximab vedotin).[21]

A Note on Stability and Retro-Michael Reactions

While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione or human serum albumin in vivo.[21][22] This can lead to "payload migration," where the drug is transferred to other proteins, potentially causing off-target toxicity.[22] To address this, strategies have been developed to create more stable conjugates, such as hydrolysis of the thiosuccinimide ring to a succinamic acid thioether, which is resistant to thiol exchange.[22][23]

Synthesis and Natural Occurrence

The pyrrolidine-2,5-dione scaffold is accessible through various synthetic routes. A common laboratory preparation involves the thermal decomposition of ammonium succinate or the reaction of maleic anhydride with amines followed by cyclization.[10][24] The versatility of these synthetic methods allows for the creation of large libraries of derivatives for high-throughput screening in drug discovery programs.[7]

The pyrrolidine ring system is also a common feature in a wide range of natural products, including many alkaloids with significant pharmacological properties.[25][26][27][28] These natural products often serve as inspiration for the design of new synthetic drugs. For example, chiral pyrrolidine-2,5-diones have been synthesized from naturally occurring 2-hydroxycitric acid lactones, demonstrating a powerful link between natural product chemistry and the development of novel therapeutic skeletons.[25][26]

Conclusion and Future Perspectives

The pyrrolidine-2,5-dione ring system represents a remarkable convergence of therapeutic efficacy and chemical utility. As a pharmacophore, it is at the heart of established drugs and continues to be a fertile ground for the discovery of new medicines targeting a wide range of diseases, from neurological disorders to cancer and infectious diseases.[5][29] The inherent reactivity of its maleimide variant has cemented its role as an indispensable tool in bioconjugation, enabling the construction of sophisticated biologics like antibody-drug conjugates.[4]